Cas no 57268-80-1 ((6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid structure
57268-80-1 structure
Product Name:(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
CAS-nummer:57268-80-1
MF:C19H18N6O6S2
MW:490.512820720673
MDL:MFCD23160518
CID:367653
PubChem ID:5284527
Update Time:2025-04-19

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,(6R,7R)- (9CI)
    • (6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • [6R-[6alpha,7beta(R*)]]-7-[(formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[[(2R)-(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)t
    • (6R-(6alpha,7beta(R*)))-7-((Formyloxy)phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-{[(formyloxy)(phenyl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
    • EINECS 260-657-6
    • [6R-[6,7(R*)]]-7-[(Formyloxy)phenylacetamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5 thia-1-azabicyclo[4.2.0]oct-2-ene- 2-carboxylic acid
    • (6R,7R)-7-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • W-111132
    • NCGC00183035-01
    • Q27124137
    • RRJHESVQVSRQEX-SUYBPPKGSA-N
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((formyloxy)phenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • SCHEMBL6440440
    • O-Formylcefamandole
    • DTXSID00205891
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-(formyloxy)-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, (6R,7R)-
    • (6R,7R)-7-{[(2R)-2-(formyloxy)-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • cefamandole nafate
    • cefamandole-nafate
    • (6R,7R)-7-((R)-2-(formyloxy)-2-phenylacetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 6beta-[(2R)-2-(formyloxy)-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylic acid
    • 57268-80-1
    • DB14725
    • CHEBI:53654
    • Cefamandole formate
    • EN300-20236636
    • CHEMBL1201218
    • MDL: MFCD23160518
    • Inchi: 1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/t12-,14-,17-/m1/s1
    • InChI-sleutel: RRJHESVQVSRQEX-SUYBPPKGSA-N
    • LACHT: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)OC=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 490.073
  • Monoisotopische massa: 490.073
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 9
  • Complexiteit: 838
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _0.3
  • Topologisch pooloppervlak: 207A^2

Experimentele eigenschappen

  • Dichtheid: 1.71
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.791

(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Prijsmeer >>

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(6R,7R)-7-(2R)-2-(formyloxy)-2-phenylacetamido-3-{(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethyl}-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Gerelateerde literatuur

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